molecular formula C17H17F2N3O3 B2683286 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034528-00-0

2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2683286
CAS RN: 2034528-00-0
M. Wt: 349.338
InChI Key: LTQUZFYVRTZOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound is a selective inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In

Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structures have been synthesized using click chemistry approaches and characterized using various spectroscopic methods. These studies include thermal stability analysis, X-ray diffraction, and Hirshfeld surface computational method to understand intermolecular interactions within the crystal structure. Such detailed characterizations are crucial for further biological applications and for understanding the pharmacokinetics nature of these compounds (Govindhan et al., 2017).

Biological Activities

  • Analogues of structurally similar compounds have been evaluated for their potential biological activities, such as antiallergy and antihypertensive activities. These evaluations are based on specific assays, highlighting the therapeutic potential of these compounds in treating allergies and hypertension (Walsh et al., 1989).

Interaction with Biological Molecules

  • Studies have also explored the interactions between similar compounds and biological molecules like human serum albumin, elucidating the potential mechanisms of action and binding affinities. This research is instrumental in designing compounds with improved efficacy and safety profiles (Govindhan et al., 2017).

Metabolic Pathways

  • The metabolic pathways and transformations of related compounds have been a focus of research, aiming to understand their biotransformation and the formation of active metabolites. This knowledge is critical for optimizing pharmacological properties and minimizing potential side effects (Rehmel et al., 2006).

Fluoroionophores and Photophysical Properties

  • Research into fluoroionophores based on diamine-salicylaldehyde derivatives demonstrates the application of fluorinated compounds in detecting metal cations, highlighting the versatility of such compounds in analytical chemistry and environmental monitoring (Hong et al., 2012).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-12-3-5-14(6-4-12)24-11-16(23)22-7-1-2-15(10-22)25-17-20-8-13(19)9-21-17/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQUZFYVRTZOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

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